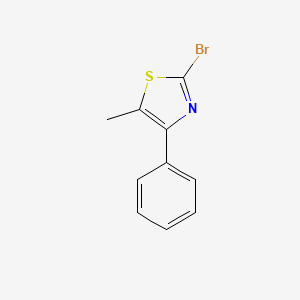

2-Bromo-5-methyl-4-phenylthiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methyl-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOQQISGUQUJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299964 | |

| Record name | 2-Bromo-5-methyl-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412923-45-6 | |

| Record name | 2-Bromo-5-methyl-4-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412923-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methyl-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methyl-4-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methyl-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-5-methyl-4-phenylthiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific isomer, this document also includes information on closely related isomers to provide a comparative context.

Core Chemical Properties

This compound is a substituted thiazole with the molecular formula C₁₀H₈BrNS. The presence of a bromine atom at the 2-position of the thiazole ring makes it a versatile intermediate for further chemical modifications.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₈BrNS | |

| Molecular Weight | 254.15 g/mol | |

| Appearance | Solid | |

| Melting Point | No experimental data available. For the related isomer 2-bromo-4-methyl-5-phenylthiazole, the melting point is 55-59 °C. For the related isomer 2-bromo-4-phenylthiazole, the melting point is 55-59 °C.[1] | It is important to note that this is data for an isomer and may not be representative. |

| Boiling Point | No experimental data available. | - |

| Solubility | No experimental data available. The related isomer 2-bromo-4-methyl-5-phenylthiazole is slightly soluble in water.[2] | - |

| SMILES String | CC1=C(C2=CC=CC=C2)N=C(Br)S1 |

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the bromo-thiazole functional group. The bromine atom is a good leaving group, making the compound amenable to various cross-coupling and substitution reactions.

Key Reactions:

-

Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 2-position of the thiazole ring, enabling the synthesis of diverse compound libraries for drug discovery.

-

Nucleophilic Substitution: The electron-deficient nature of the thiazole ring, enhanced by the electron-withdrawing effect of the bromine atom, facilitates nucleophilic aromatic substitution reactions. This allows for the displacement of the bromide by various nucleophiles, such as amines, thiols, and alkoxides, to generate a variety of functionalized thiazole derivatives.

Synthesis and Experimental Protocols

Potential Synthetic Pathway:

A plausible synthetic route would involve the Sandmeyer-type reaction of the corresponding 2-amino-5-methyl-4-phenylthiazole.

Experimental Workflow:

References

Technical Guide: 2-Bromo-5-methyl-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methyl-4-phenylthiazole, a substituted thiazole derivative of interest in medicinal chemistry and organic synthesis. Due to the limited publicly available data for this specific regioisomer, this document leverages information on closely related analogues to detail its physicochemical properties, potential synthetic routes, spectroscopic characterization, chemical reactivity, and prospective biological activities. Detailed experimental protocols for a plausible synthetic pathway are provided, alongside visualizations of reaction schemes and potential signaling pathway interactions to facilitate further research and application in drug discovery and development.

Introduction

Thiazoles are a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This scaffold is a prominent feature in a variety of biologically active compounds and approved pharmaceuticals. The introduction of a phenyl group and a bromine atom onto the thiazole ring, as in this compound, furnishes a versatile building block for the synthesis of more complex molecular architectures. The bromine atom at the 2-position serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of compound libraries for biological screening. Phenylthiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects.[1]

This guide focuses on the specific regioisomer, this compound. While direct experimental data for this compound is scarce, this document consolidates information from closely related isomers to provide a predictive and practical resource for researchers.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNS | [2] |

| Molecular Weight | 254.15 g/mol | [2] |

| IUPAC Name | 2-bromo-4-methyl-5-phenyl-1,3-thiazole | [2] |

| Melting Point | 55-59 °C | [2] |

| Appearance | Solid | [3] |

| Solubility | Slightly soluble in water | [2] |

| XLogP3 | 4 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound is via a variation of the Hantzsch thiazole synthesis, followed by bromination.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

-

Formation of the 5-methyl-4-phenylthiazole core: This can be achieved through the condensation of a suitable α-haloketone with a thioamide.

-

Bromination: Introduction of the bromine atom at the 2-position of the thiazole ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-methyl-4-phenylthiazole

-

Halogenation of 1-phenylpropan-1-one: To a solution of 1-phenylpropan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, slowly add bromine (1 equivalent) at 0 °C with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield crude α-bromo-1-phenylpropan-1-one, which can be used in the next step without further purification.

-

Hantzsch Thiazole Synthesis: Dissolve the crude α-bromo-1-phenylpropan-1-one in ethanol. To this solution, add thioacetamide (1 equivalent). The mixture is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC). After cooling, the reaction mixture is neutralized with a base such as sodium bicarbonate solution. The product, 5-methyl-4-phenylthiazole, can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.

Step 2: Synthesis of this compound

-

Bromination: To a solution of 5-methyl-4-phenylthiazole (1 equivalent) in a suitable solvent like chloroform or carbon tetrachloride, add N-bromosuccinimide (NBS) (1 equivalent). The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography to afford this compound.

Spectroscopic Characterization (Predicted)

The following table outlines the expected spectroscopic data for this compound based on the analysis of its structural features and data from similar compounds.[4][5]

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (phenyl group): multiplet in the range of δ 7.2-7.8 ppm.- Methyl protons: singlet around δ 2.4-2.6 ppm. |

| ¹³C NMR | - Aromatic carbons (phenyl group): signals between δ 125-140 ppm.- Thiazole ring carbons: C2 (bearing Br) expected around δ 140-150 ppm, C4 and C5 in the range of δ 120-150 ppm.- Methyl carbon: signal around δ 15-20 ppm. |

| IR Spectroscopy | - C-H stretching (aromatic): ~3050-3100 cm⁻¹.- C=N and C=C stretching (thiazole and phenyl rings): ~1450-1600 cm⁻¹.- C-Br stretching: ~500-650 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) and M+2 peak in an approximate 1:1 ratio, characteristic of a bromine-containing compound. |

Reactivity and Potential Applications

The bromine atom at the 2-position of the thiazole ring is a key functional group that dictates the reactivity of this compound. It is an excellent leaving group in nucleophilic aromatic substitution and a versatile handle for various palladium-catalyzed cross-coupling reactions.

Caption: Potential synthetic transformations of this compound.

These reactions allow for the straightforward synthesis of a wide array of derivatives, which is highly valuable in the context of structure-activity relationship (SAR) studies during drug development.

Potential Applications:

-

Medicinal Chemistry: As an intermediate for the synthesis of novel therapeutic agents.[1]

-

Materials Science: For the creation of new materials with specific electronic or optical properties.[1]

-

Chemical Biology: As a molecular probe to study enzyme activities and protein interactions.[1]

Biological Activity

While no specific biological data exists for this compound, numerous studies on structurally similar compounds provide insights into its potential bioactivities.

| Compound Class | Reported Biological Activity | Reference |

| Phenylthiazole derivatives | Antifungal (CYP51 inhibitors) | [6] |

| Substituted 2-bromothiazoles | Intermediates for DNA topoisomerase IB inhibitors | [7] |

| N-(5-methyl-4-phenylthiazol-2-yl) derivatives | Anticancer activity | [8] |

| General 2-bromophenylthiazoles | Antimicrobial activity | [1] |

Potential Mechanism of Action: CYP51 Inhibition

Many phenylthiazole derivatives have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[6] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.

Caption: Potential inhibition of the fungal ergosterol biosynthesis pathway.

Conclusion

This compound represents a promising but underexplored scaffold in chemical and pharmaceutical research. This technical guide, by consolidating data from related compounds, provides a foundational resource for its synthesis, characterization, and potential applications. The versatile reactivity of the C-Br bond, coupled with the established biological activities of the phenylthiazole core, positions this compound as a valuable starting point for the development of novel therapeutics and functional materials. Further experimental investigation is warranted to fully elucidate the properties and potential of this specific regioisomer.

References

- 1. Buy 2-Bromo-5-phenylthiazole | 133311-51-0 [smolecule.com]

- 2. Buy 2-Bromo-4-methyl-5-phenylthiazole [smolecule.com]

- 3. 2-Bromo-4-phenylthiazole 97% | 57516-16-2 [sigmaaldrich.com]

- 4. Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure : Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Insights into Phenylthiazole Derivatives: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a technical overview of the spectroscopic data and synthetic methodologies related to bromo-methyl-phenylthiazole compounds. Due to a lack of publicly available, specific experimental data for 2-Bromo-5-methyl-4-phenylthiazole, this guide presents data for the closely related isomer, 2-Bromo-4-methyl-5-phenylthiazole, and outlines a general synthetic protocol applicable to this class of compounds.

Introduction

Physicochemical Properties of 2-Bromo-4-methyl-5-phenylthiazole

A summary of the key physicochemical properties for 2-Bromo-4-methyl-5-phenylthiazole is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₈BrNS |

| Molecular Weight | 254.15 g/mol [1] |

| Melting Point | 55-59 °C[1] |

| Appearance | Solid[1] |

| Solubility | Slightly soluble in water[1] |

Spectroscopic Data for 2-Bromo-4-methyl-5-phenylthiazole

The following tables summarize the available spectroscopic data for the isomer 2-Bromo-4-methyl-5-phenylthiazole. This data is crucial for the structural elucidation and characterization of this compound class.

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 253.96337 |

| [M+Na]⁺ | 275.94531 |

| [M-H]⁻ | 251.94881 |

| [M+NH₄]⁺ | 270.98991 |

| [M+K]⁺ | 291.91925 |

| [M]⁺ | 252.95554 |

| [M]⁻ | 252.95664 |

This data is predicted and sourced from PubChem.[2]

Experimental Protocols: A General Approach to Synthesis

The synthesis of 2-bromo-substituted phenylthiazoles can be achieved through various established methodologies. A common and effective route involves the Sandmeyer-type reaction of an amino-thiazole precursor. The following is a generalized protocol based on the synthesis of similar compounds.

Synthesis of 2-Bromo-4-phenylthiazole

A representative synthesis for a similar compound, 2-bromo-4-phenylthiazole, has been reported and is detailed below.[3]

Materials:

-

4-Phenyl-2-aminothiazole

-

Copper(I) bromide (CuBr)

-

n-Butyl nitrite

-

Acetonitrile

-

Ethyl acetate

-

Ammonia solution (0.1 M)

-

Magnesium sulfate (MgSO₄)

-

Heptane

-

Silica gel

Procedure:

-

4-Phenyl-2-aminothiazole (46.9 mmol) and CuBr (74.6 mmol) are dissolved in acetonitrile at room temperature.[3]

-

n-Butyl nitrite (74.6 mmol) is added to the stirring solution, which is then heated to 333 K. The reaction is typically complete within 15 minutes.[3]

-

The reaction mixture is evaporated to dryness under vacuum.[3]

-

The resulting residue is dissolved in ethyl acetate (50 ml) and washed twice with a 0.1 M ammonia solution (2 x 50 ml).[3]

-

The organic layer is separated, dried over MgSO₄, and then evaporated to dryness under vacuum.[3]

-

The crude product is purified by silica gel chromatography using a heptane-ethyl acetate (70:3, v/v) eluent system.[3]

-

The purified product can be crystallized from a 5% solution in heptane to yield single crystals.[3]

This general procedure can be adapted for the synthesis of this compound, likely starting from 2-Amino-5-methyl-4-phenylthiazole.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a bromo-methyl-phenylthiazole derivative.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-5-methyl-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel heterocyclic compound, 2-Bromo-5-methyl-4-phenylthiazole. Due to the limited availability of specific experimental data for this compound, this document outlines standardized methodologies for determining these critical parameters, presents hypothetical data based on structurally similar thiazole derivatives, and discusses potential degradation pathways. This guide is intended to serve as a foundational resource for researchers initiating studies with this molecule.

Physicochemical Properties

A summary of the predicted and known properties of this compound and related compounds is presented below.

| Property | Value | Source/Method |

| IUPAC Name | 2-Bromo-5-methyl-4-phenyl-1,3-thiazole | --- |

| Molecular Formula | C₁₀H₈BrNS | --- |

| Molecular Weight | 254.15 g/mol | --- |

| Appearance | Off-white to pale yellow solid (predicted) | --- |

| Melting Point | 55-59 °C (for 2-Bromo-4-methyl-5-phenylthiazole) | [Product Information] |

| pKa | 1.32 ± 0.10 (predicted for 2-Bromo-5-methylthiazole) | [Chemical Database] |

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation potential. The following table summarizes the predicted solubility of this compound in common solvents, based on the behavior of similar brominated thiazole derivatives which are generally described as being slightly soluble in water.

| Solvent | Predicted Solubility (at 25°C) | Classification |

| Water | < 0.1 mg/mL | Practically Insoluble |

| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL | Practically Insoluble |

| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Very Soluble |

| Ethanol | 10 - 20 mg/mL | Soluble |

| Methanol | 10 - 20 mg/mL | Soluble |

| Dichloromethane | > 50 mg/mL | Very Soluble |

| Acetone | > 50 mg/mL | Very Soluble |

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter compatible with the solvent and compound) can be employed for clear separation.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Thermodynamic Solubility Workflow

Stability Profile

Understanding the chemical stability of this compound is essential for its handling, storage, and development as a therapeutic agent. Forced degradation studies are performed to identify potential degradation products and pathways.

| Stress Condition | Reagent/Condition | Time | Predicted Outcome |

| Acidic Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | Potential for degradation, dependent on temperature. |

| Basic Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | Potential for degradation, likely faster than acidic hydrolysis. |

| Oxidative | 3% H₂O₂ | 24, 48, 72 hours | Potential for oxidation, possibly at the sulfur atom. |

| Thermal | 60°C | 7 days | Likely stable, but dependent on solid-state form. |

| Photostability | ICH Q1B conditions (UV/Vis light) | 24 hours | Potential for degradation. Thiazole rings can be susceptible to photo-oxidation.[1] |

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.[2][3][4][5]

-

Sample Preparation:

-

Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration suitable for analysis.

-

For thermal and photostability, expose the solid compound and a solution to the conditions.

-

-

Stress Conditions:

-

Hydrolysis: Incubate samples with acidic and basic solutions at room temperature and elevated temperatures (e.g., 60°C).

-

Oxidation: Incubate the sample with an oxidizing agent like hydrogen peroxide.

-

Thermal: Store the solid and solution samples in a temperature-controlled oven.

-

Photostability: Expose the solid and solution samples to a light source as per ICH Q1B guidelines.

-

-

Time Points and Analysis:

-

Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (MS) can be coupled to HPLC to identify the mass of degradation products.

-

Forced Degradation Study Workflow

Potential Degradation Pathways

Based on studies of related thiazole compounds, a potential degradation pathway under photolytic stress could involve photo-oxygenation.[1] This may proceed via a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that subsequently rearranges to form degradation products. The presence of aryl rings as substituents on the thiazole may influence this reactivity.[1]

Biological Context: Potential Signaling Pathway Involvement

Thiazole derivatives are known to exhibit a wide range of biological activities and are present in numerous FDA-approved drugs.[6][7] They have been investigated as inhibitors of various enzymes and as modulators of signaling pathways. For instance, some thiazole derivatives have been identified as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), key components of a signaling pathway crucial for cell growth, proliferation, and survival.

PI3K/mTOR Inhibition by Thiazole Derivative

Disclaimer: The quantitative data presented in this guide are predictive and based on the properties of structurally related compounds. It is imperative that experimental verification is conducted to determine the precise solubility and stability profile of this compound. The experimental protocols provided are intended as a general guide and may require optimization for this specific compound.

References

- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. apicule.com [apicule.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-methyl-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methyl-4-phenylthiazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While the specific discovery and history of this particular isomer are not extensively documented, its structural motifs are present in a variety of biologically active molecules. This document outlines a plausible and detailed synthetic pathway, compiles relevant physicochemical data, and discusses its potential applications, particularly as a synthetic intermediate for the development of novel therapeutic agents. The information is presented to be a valuable resource for researchers in drug discovery and development.

Introduction and Background

The thiazole ring is a fundamental five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. This structural unit is a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs, including antifungal agents, anti-cancer therapies, and anti-inflammatory medications.[1] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity.

This compound belongs to this important class of compounds. The presence of a bromine atom at the 2-position provides a reactive handle for a multitude of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This makes it a valuable building block for creating libraries of diverse molecules for biological screening. The 5-methyl and 4-phenyl substitutions also contribute to the molecule's overall lipophilicity and potential for specific interactions with biological targets.

While this specific compound is not as widely reported as its isomers, the 5-methyl-4-phenylthiazole core has been explored for its therapeutic potential, notably in the development of anticancer agents.[2][3] This guide will therefore focus on providing a robust understanding of its synthesis and potential utility based on established chemical principles and data from closely related structures.

Discovery and History

The development of synthetic routes to this compound likely follows well-established methodologies for thiazole synthesis and functionalization, such as the Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction for the introduction of the bromine atom.

Synthetic Protocols

The synthesis of this compound can be logically achieved through a two-step process: first, the construction of the core thiazole ring system to form 2-amino-5-methyl-4-phenylthiazole, followed by the conversion of the 2-amino group to a 2-bromo substituent.

Step 1: Synthesis of 2-Amino-5-methyl-4-phenylthiazole (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. In this case, the precursor 2-amino-5-methyl-4-phenylthiazole can be prepared from 2-bromo-1-phenyl-1-propanone and thiourea.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-1-phenyl-1-propanone (1 equivalent), thiourea (1.2 equivalents), and ethanol as the solvent.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of 2-amino-5-methyl-4-phenylthiazole hydrobromide should form.

-

Neutralization: Filter the solid and wash with cold ethanol. To obtain the free amine, suspend the hydrobromide salt in water and add a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until the pH is approximately 8-9.

-

Purification: The resulting solid precipitate of 2-amino-5-methyl-4-phenylthiazole is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of this compound (Sandmeyer-Type Reaction)

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic or heteroaromatic ring into a halide via a diazonium salt intermediate. This method is particularly effective for introducing bromine at the 2-position of 2-aminothiazoles.[5][6]

Experimental Protocol:

-

Diazotization:

-

Suspend 2-amino-5-methyl-4-phenylthiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%).

-

Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

-

Work-up and Isolation:

-

After the addition is complete and gas evolution has ceased, warm the reaction mixture to room temperature and stir for 1-2 hours.

-

Pour the mixture into water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Data Presentation

Physicochemical Properties

Quantitative experimental data for this compound is not widely published. The table below summarizes its basic chemical properties along with data for a closely related isomer for comparison.

| Property | This compound | 2-Bromo-4-methyl-5-phenylthiazole[7] |

| Molecular Formula | C₁₀H₈BrNS | C₁₀H₈BrNS |

| Molecular Weight | 254.15 g/mol | 254.15 g/mol |

| Appearance | (Predicted) White to off-white solid | Solid |

| Melting Point | Not reported | 55-59 °C |

| Solubility | (Predicted) Soluble in organic solvents | Slightly soluble in water |

Spectroscopic Data

While specific spectra for the title compound are not available in the literature, the expected signals in ¹H and ¹³C NMR would be consistent with the proposed structure. The ¹H NMR should feature a singlet for the methyl group protons and multiplets in the aromatic region for the phenyl group protons. The ¹³C NMR would show distinct signals for the methyl carbon, the carbons of the phenyl ring, and the three carbons of the thiazole ring.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from 2-bromo-1-phenyl-1-propanone and thiourea.

Caption: Proposed two-step synthesis of this compound.

Role as a Synthetic Intermediate

The primary utility of 2-bromo-thiazoles is as versatile intermediates for creating more complex molecules, particularly through cross-coupling reactions.

Caption: Utility of this compound in cross-coupling reactions.

Applications and Biological Relevance

While the biological activity of this compound itself has not been specifically reported, its core structure is of significant interest in drug discovery.

Synthetic Intermediate

The most immediate and critical application of this compound is as a synthetic intermediate. The carbon-bromine bond at the 2-position of the thiazole ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds, introducing new aryl or heteroaryl groups.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

These reactions allow for the rapid diversification of the 5-methyl-4-phenylthiazole scaffold, creating libraries of novel compounds for screening as potential drug candidates.

Anticancer Potential

Derivatives of N-(5-methyl-4-phenylthiazol-2-yl) have been synthesized and evaluated for their anticancer properties.[2][3] For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been investigated for their cytotoxic effects against human lung adenocarcinoma cells (A549).[2] Certain derivatives showed selective cytotoxicity against cancer cells while being significantly less toxic to normal cell lines.[3] These studies suggest that the 5-methyl-4-phenylthiazole core is a promising scaffold for the development of new anticancer agents. This compound serves as a key starting material for accessing these and other potentially active analogues.

Conclusion

This compound is a functionalized heterocyclic compound with considerable potential as a building block in synthetic and medicinal chemistry. Although its individual history is not well-chronicled, its synthesis can be reliably achieved through established methods like the Hantzsch synthesis followed by a Sandmeyer reaction. Its primary value lies in the reactivity of the 2-bromo substituent, which allows for extensive derivatization. Given the demonstrated anticancer activity of closely related analogues, this compound represents a valuable starting point for the discovery and development of novel therapeutic agents. This guide provides the necessary foundational knowledge for researchers to synthesize and utilize this compound in their research endeavors.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 2-Bromo-4-methyl-5-phenylthiazole [smolecule.com]

Potential Biological Activity of 2-Bromo-5-methyl-4-phenylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-Bromo-5-methyl-4-phenylthiazole. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its potential therapeutic applications based on studies of structurally similar thiazole derivatives. The thiazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes the available quantitative data for closely related analogues, details relevant experimental protocols, and visualizes key experimental workflows and biological pathways to provide a foundational resource for researchers interested in the therapeutic potential of this compound.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral components of numerous FDA-approved drugs and are extensively investigated for a wide array of therapeutic applications.[3][4] The structural versatility of the thiazole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[5] Generally, thiazole-containing compounds are known to exhibit anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[1][2][4] The biological activity is often attributed to the ability of the thiazole ring to act as a bioisostere for other functional groups and to participate in hydrogen bonding and other interactions with biological targets.[6]

Potential Anticancer Activity

While no direct anticancer studies on this compound were identified, significant research has been conducted on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are derivatives of the corresponding 2-amino precursor. These studies provide valuable insights into the potential cytotoxicity of the core 5-methyl-4-phenylthiazole scaffold.

A study by Evren et al. (2019) synthesized a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their in vitro anticancer activity against human lung adenocarcinoma (A549) and mouse embryonic fibroblast (NIH/3T3) cell lines using the MTT assay.[2][7]

Quantitative Data for N-(5-methyl-4-phenylthiazol-2-yl) Derivatives

The following table summarizes the IC50 values for the most active compounds from the study by Evren et al. (2019).

| Compound ID | Substituent at thioacetamide | IC50 (µM) vs. A549 Cells | IC50 (µM) vs. NIH/3T3 Cells | Selectivity Index (SI) |

| 4a | 1-methyl-1H-imidazol-2-yl | >1000 | >1000 | - |

| 4c | 1-methyl-1H-tetrazol-5-yl | 23.30 ± 0.35 | >1000 | >42.9 |

| Cisplatin | (Reference Drug) | 12.50 ± 0.21 | 25.00 ± 0.42 | 2.0 |

Data extracted from Evren et al. (2019).[2][7]

Compound 4c demonstrated significant and selective cytotoxicity against the A549 cancer cell line, with an IC50 value of 23.30 µM, while showing no toxicity to the non-cancerous NIH/3T3 cell line at concentrations up to 1000 µM.[2] This high selectivity index suggests that the 5-methyl-4-phenylthiazole scaffold, when appropriately substituted, has the potential for development as a selective anticancer agent.

Apoptosis Induction

The same study also investigated the apoptotic potential of these compounds. Compounds 4a and 4c were found to induce the highest percentage of apoptosis among the tested derivatives, although the effect was less potent than that of the reference drug, cisplatin.[2] This suggests that the cytotoxic mechanism of these thiazole derivatives may involve the induction of programmed cell death.

Potential Signaling Pathways

Thiazole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. One of the frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is often deregulated in cancer.[8][9] Inhibition of this pathway can lead to decreased cell proliferation and survival.

Figure 1: Potential inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Potential Antimicrobial Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial activity against both bacteria and fungi.[5][10] The mechanism of action can vary, with some compounds targeting essential bacterial enzymes like DNA gyrase or FtsZ, which is involved in cell division.[11][12] The amphiphilic character of some thiazole derivatives allows them to permeate bacterial cell membranes, leading to cytoplasmic leakage and cell death.[10]

While no specific antimicrobial data for this compound is available, its structural features suggest it could be a candidate for antimicrobial screening.

Potential Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of thiazole derivatives.[13][14] A common preclinical model to evaluate anti-inflammatory potential is the carrageenan-induced paw edema model in rodents.[15][16][17][18][19] This model mimics the inflammatory response and allows for the assessment of a compound's ability to reduce edema. The anti-inflammatory effects of thiazoles are often attributed to the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes.[20]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of evaluating the biological activities of thiazole derivatives.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 2: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[1][3][4][24]

Principle: An antimicrobial-impregnated disk placed on an agar plate inoculated with a bacterium will create a concentration gradient of the antimicrobial. If the bacterium is susceptible, a zone of growth inhibition will appear around the disk.

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Agar Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the test compound onto the surface of the agar.

-

Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (in millimeters) around the disk. The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC).

Figure 3: Workflow of the Kirby-Bauer disk diffusion assay.

In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.[15][16][17][18][19]

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

Based on the biological activities of structurally related thiazole derivatives, this compound emerges as a promising candidate for further investigation. The available data on N-(5-methyl-4-phenylthiazol-2-yl) analogues strongly suggest a potential for selective anticancer activity, possibly through the induction of apoptosis. Furthermore, the broader literature on thiazoles indicates that this compound may also possess antimicrobial and anti-inflammatory properties.

Future research should focus on the direct synthesis and biological evaluation of this compound. In vitro screening against a panel of cancer cell lines, pathogenic bacteria, and fungi is warranted. Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound will be crucial for its further development as a potential therapeutic agent. The experimental protocols detailed in this guide provide a solid foundation for such investigations.

References

- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. tandfonline.com [tandfonline.com]

- 3. hardydiagnostics.com [hardydiagnostics.com]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. jchemrev.com [jchemrev.com]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 17. Carrageenan-induced rat paw edema model: Significance and symbolism [wisdomlib.org]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. phytopharmajournal.com [phytopharmajournal.com]

- 20. pubs.aip.org [pubs.aip.org]

- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Disk diffusion test - Wikipedia [en.wikipedia.org]

2-Bromo-5-methyl-4-phenylthiazole derivatives and analogs

An In-depth Technical Guide to 2-Bromo-5-methyl-4-phenylthiazole Derivatives and Analogs for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental methodologies related to this compound and its structurally related analogs. The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The bromo-thiazole moiety, in particular, serves as a versatile synthetic intermediate, allowing for extensive functionalization and the development of novel therapeutic agents.[3]

Synthesis of the Thiazole Core and Derivatives

The synthesis of the thiazole ring is most famously achieved through the Hantzsch reaction, which involves the cyclization of an α-halocarbonyl compound with a thioamide or thiourea.[4] However, for creating brominated thiazoles, other methods such as the Sandmeyer-type reaction or direct bromination are also employed.

General Synthetic Pathways

Sandmeyer-Type Reaction: A common route to 2-bromothiazoles involves the diazotization of a 2-aminothiazole precursor followed by displacement with a bromide ion, typically from a copper(I) bromide source.[3][5] This method is effective for introducing the bromo-substituent at the C2 position.

Direct Bromination: Electrophilic aromatic substitution on a pre-formed thiazole ring using a brominating agent like N-bromosuccinimide (NBS) or molecular bromine can also install the bromo-group. The position of bromination is directed by the existing substituents on the ring.[6]

Hantzsch Thiazole Synthesis: This classical method remains a staple for building the thiazole ring from acyclic precursors. For instance, reacting 2-bromo-1-phenylethanone derivatives with thioamides or thioureas is a direct route to various 4-phenylthiazole analogs.[4][7]

Below is a generalized workflow for the synthesis of 2-bromothiazole derivatives.

Derivatization Potential

The bromine atom at the 2-position of the thiazole ring is an excellent leaving group, making it a key handle for diversification.[8] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the introduction of various aryl or heteroaryl substituents.[8] Additionally, the bromo group can be displaced by nucleophiles like amines or thiols to generate a wide range of analogs.[8]

Biological Activity and Quantitative Data

While specific data on this compound is limited, extensive research on close structural analogs, particularly N-(5-methyl-4-phenylthiazol-2-yl) derivatives, reveals significant potential in oncology. These compounds have been evaluated for their cytotoxic and apoptotic effects against various cancer cell lines.

A study focused on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated their selective anticancer activity.[9][10] The compounds were synthesized and tested for cytotoxicity against A549 human lung adenocarcinoma cells and the non-cancerous NIH/3T3 mouse fibroblast cell line to determine selectivity.[9][10]

Quantitative Anticancer Activity Data

The table below summarizes the in vitro cytotoxicity data for key analogs. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | Substituent (R) on Thioacetamide | Target Cell Line | IC₅₀ (µM)[9][10] | Selectivity Note |

| 4a | 1-Methyl-1H-imidazol-2-yl | A549 | - | Exhibited high apoptosis percentage[9][10] |

| 4c | 1-Methyl-1H-tetrazol-5-yl | A549 | 23.30 ± 0.35 | Highly selective; IC₅₀ >1000 µM on NIH/3T3 cells[9][10] |

| Cisplatin | (Reference Drug) | A549 | 10.12 ± 0.17 | Standard chemotherapeutic agent |

Compound 4c emerged as a particularly promising candidate, displaying potent activity against the A549 cancer cell line while showing negligible toxicity to the healthy NIH/3T3 cell line, indicating a high therapeutic index.[9][10]

The general workflow for identifying such lead compounds is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-Bromo-5-phenylthiazole | 133311-51-0 | Benchchem [benchchem.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buy 2-Bromo-4-methyl-5-phenylthiazole [smolecule.com]

- 9. Item - Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safe Handling of 2-Bromo-5-methyl-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS). While there is no comprehensive, publicly available SDS for 2-Bromo-5-methyl-4-phenylthiazole, the following information has been compiled from the SDS of structurally similar compounds, including 2-Bromo-5-methylthiazole and 2-Bromo-4-phenylthiazole. Users should handle this compound with the assumption that it shares similar hazardous properties. Always perform a thorough risk assessment before use.

Executive Summary

This compound is a halogenated heterocyclic compound with potential applications in pharmaceutical and agrochemical research as a versatile synthetic intermediate.[1] Its structure, featuring a reactive bromine atom on the thiazole ring, allows for various chemical modifications, making it a valuable building block in drug discovery and development.[1] However, the presence of the brominated thiazole moiety also necessitates careful handling due to its potential toxicity and reactivity. This guide provides a comprehensive overview of the known safety and handling procedures for this compound and its analogs, offering detailed protocols and visualizations to ensure its safe use in a laboratory setting.

Physical and Chemical Properties

| Property | Value | Source Compound |

| Appearance | Solid | 2-Bromo-4-phenylthiazole |

| Molecular Formula | C₁₀H₈BrNS | 2-Bromo-4-methyl-5-phenylthiazole[2] |

| Molecular Weight | 254.15 g/mol | 2-Bromo-4-methyl-5-phenylthiazole[2] |

| Melting Point | 55-59 °C | 2-Bromo-4-phenylthiazole |

Hazard Identification and Safety Precautions

Based on data from analogous compounds, this compound is expected to be a hazardous substance. The following tables summarize the anticipated GHS hazard classifications and precautionary statements.

GHS Hazard Statements

| Hazard Code | Hazard Statement | Source Analogs |

| H301/H302 | Toxic/Harmful if swallowed | 2-Bromo-4-phenylthiazole |

| H315 | Causes skin irritation | 2-Bromo-4-phenylthiazole[3] |

| H318/H319 | Causes serious eye damage/irritation | 2-Bromo-4-phenylthiazole[3] |

| H335 | May cause respiratory irritation | 2-Bromo-4-phenylthiazole[3] |

GHS Precautionary Statements

| Precautionary Code | Precautionary Statement | Source Analogs |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling and Disposal

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[4] Use chemical-resistant gloves (e.g., nitrile, neoprene).[5]

-

Respiratory Protection: Use this compound in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling and Storage

-

Receiving: Upon receipt, inspect the container for damage. Date the container upon opening.[6]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7] Keep the container tightly closed and store in a locked cabinet.

-

Dispensing: As a solid, care should be taken to avoid generating dust. Weigh out the required amount in a fume hood.

-

Transport: When transporting the chemical within the laboratory, use a secondary container.[6]

Spill and Emergency Procedures

-

Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[8] Collect the material into a sealed container for disposal.

-

First Aid:

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste.[4] Brominated organic compounds should be collected in a designated, labeled waste container for halogenated organic waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Incineration at a licensed hazardous waste facility is a common disposal method for such compounds.[8]

Visualized Workflows and Relationships

Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

Potential Reactivity Pathways

Caption: Potential synthetic pathways involving this compound.

Conclusion

While this compound is a promising building block for medicinal and materials chemistry, its safe handling is of utmost importance. Researchers, scientists, and drug development professionals must treat this compound with the same level of caution as its better-documented hazardous analogs. By adhering to the guidelines outlined in this technical guide, including the use of appropriate personal protective equipment, proper storage and handling techniques, and approved disposal methods, the risks associated with the use of this compound can be effectively managed.

References

- 1. Buy 2-Bromo-5-phenylthiazole | 133311-51-0 [smolecule.com]

- 2. Buy 2-Bromo-4-methyl-5-phenylthiazole [smolecule.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. somatco.com [somatco.com]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 7. nottingham.ac.uk [nottingham.ac.uk]

- 8. idealresponse.co.uk [idealresponse.co.uk]

- 9. chemtalk.com.au [chemtalk.com.au]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-5-methyl-4-phenylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-bromo-5-methyl-4-phenylthiazole and its subsequent derivatization. This key intermediate serves as a versatile scaffold for the development of novel compounds with potential therapeutic applications, particularly in the fields of oncology and microbiology. The protocols outlined below are based on established synthetic methodologies, including the Hantzsch thiazole synthesis, Sandmeyer bromination, and Suzuki cross-coupling reactions.

Overview and Applications

This compound is a key building block in medicinal chemistry. The bromine atom at the 2-position provides a reactive handle for introducing a wide range of functional groups through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Activity: Many thiazole-containing compounds exhibit potent anticancer properties by targeting various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1] Mechanisms of action often involve the inhibition of key enzymes such as kinases (e.g., Akt) and interaction with DNA.[2][3]

-

Antimicrobial Activity: The thiazole nucleus is a common feature in antimicrobial agents.[4][5] These compounds can disrupt microbial cell membranes, inhibit essential enzymes like DNA gyrase, or interfere with other vital cellular processes in bacteria and fungi.[6][7]

Synthesis of this compound

The synthesis of the target compound is a two-step process, beginning with the formation of the 2-aminothiazole precursor via the Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to introduce the bromine atom.

Step 1: Hantzsch Synthesis of 2-Amino-5-methyl-4-phenylthiazole

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. In this protocol, 2-bromo-1-phenylpropan-1-one reacts with thiourea to yield the desired 2-amino-5-methyl-4-phenylthiazole.

Experimental Protocol:

-

To a solution of 2-bromo-1-phenylpropan-1-one (1 mmol) in ethanol (10 mL), add thiourea (1.2 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol to afford pure 2-amino-5-methyl-4-phenylthiazole.

Quantitative Data:

| Step | Product | Starting Materials | Reagents | Solvent | Reaction Time | Yield (%) |

| 1 | 2-Amino-5-methyl-4-phenylthiazole | 2-Bromo-1-phenylpropan-1-one, Thiourea | - | Ethanol | 4-6 h | 85-95 |

Step 2: Sandmeyer Bromination of 2-Amino-5-methyl-4-phenylthiazole

The Sandmeyer reaction is a versatile method for the conversion of an amino group on an aromatic ring to a halide. In this step, the 2-amino group of the thiazole is diazotized and subsequently replaced by a bromine atom using a copper(I) bromide catalyst.

Experimental Protocol:

-

Suspend 2-amino-5-methyl-4-phenylthiazole (1 mmol) in a mixture of hydrobromic acid (48%, 3 mL) and water (3 mL) at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.2 mmol) in water (2 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve copper(I) bromide (1.2 mmol) in hydrobromic acid (48%, 2 mL) at 0-5 °C.

-

Add the cold diazonium salt solution to the copper(I) bromide solution dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.

-

Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.[8][9]

Quantitative Data:

| Step | Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| 2 | This compound | 2-Amino-5-methyl-4-phenylthiazole | NaNO₂, HBr, CuBr | Water/HBr | 2-3 h | 60-75 |

Derivatization via Suzuki Cross-Coupling

The synthesized this compound can be readily derivatized at the 2-position using palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Experimental Protocol:

-

To a degassed mixture of this compound (1 mmol), an arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2 mmol) in a suitable solvent system (e.g., dioxane/water 4:1, 10 mL), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and add water (20 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methyl-4-phenylthiazole derivative.[10][11][12]

Quantitative Data for Suzuki Coupling:

| Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Reaction Time | Yield (%) |

| 2-(4-Methoxyphenyl)-5-methyl-4-phenylthiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 10 h | 85 |

| 5-Methyl-4-phenyl-2-(pyridin-3-yl)thiazole | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 12 h | 78 |

| 2-(3-Fluorophenyl)-5-methyl-4-phenylthiazole | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 8 h | 90 |

Visualized Workflows and Signaling Pathways

Synthesis Workflow

Caption: Synthetic route to this compound and its derivatives.

Anticancer Mechanism of Action

Caption: Potential anticancer mechanisms of thiazole derivatives.

Antimicrobial Mechanism of Action

Caption: Potential antimicrobial mechanisms of thiazole derivatives.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-5-methyl-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-methyl-4-phenylthiazole with various boronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-5-methyl-4-phenylthiazole derivatives, which are of significant interest in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2][3] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids make it a highly valuable transformation in organic synthesis.[4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical conditions and reported yields for Suzuki coupling reactions of various bromo-heterocyclic compounds, which can serve as a guide for optimizing the reaction with this compound.

| Aryl/Heteroaryl Halide | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2'-Bromo-2-aryl benzothiazole | Various aryl boronic acids | Pd₂(dba)₃ (10) | Na₂CO₃ (2) | Dioxane/H₂O (2:1) | Reflux | 4 | up to 83 | [5] |

| 4-Bromo-2-ketothiazoles | Various haloheteroaromatics | Pd catalyst with Cy-JohnPhos or XPhos ligands | - | - | - | - | 81-97 | [6] |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | - | [7][8] |

| 2-Bromo-5-(bromomethyl)thiophene | Various aryl boronic acids | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 25-76 | [8] |

| 4,5-Dibromothiophene-2-carboxaldehyde | Various aryl boronic acids | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (6:1) | 90 | 12 | Good | [9] |

| 2,5-Dibromo-3-hexylthiophene | Various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Moderate to Good | [10] |

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Various aryl boronic acids | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (2) | Ethanol/H₂O (4:1) | 135 (MW) | 0.67 | 67-89 | [11] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling reaction of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst system like XPhosPdG2) (1-5 mol%)

-

Ligand (if required, e.g., XPhos, SPhos)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate or oil bath

-

Standard work-up and purification supplies (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a Schlenk flask or a sealable reaction tube, add this compound (1.0 mmol), the arylboronic acid (1.1-1.2 mmol), the palladium catalyst (0.01-0.05 mmol), and the base (2.0-3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe. The use of a solvent mixture like dioxane/water is common and often enhances the reaction rate and yield.[5][8][9]

-

Degassing: Bubble the inert gas through the reaction mixture for 5-10 minutes to ensure it is thoroughly degassed.

-

Reaction: Place the reaction vessel in a preheated oil bath or on a heating plate and stir at the desired temperature (typically 80-110 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-aryl-5-methyl-4-phenylthiazole derivative.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

- 7. mdpi.com [mdpi.com]

- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]